

# An In-depth Technical Guide to the Chemical Structure of Clovane

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## Compound of Interest

Compound Name: Cloven

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## Introduction

**Clovane** is a tricyclic sesquiterpene with the molecular formula C<sub>15</sub>H<sub>24</sub>.<sup>[1][2]</sup> First isolated as a product of the acid-catalyzed rearrangement of caryophyllene, **clovane** has garnered interest due to its unique bridged-ring system and its presence in various natural sources.<sup>[3]</sup> This technical guide provides a comprehensive overview of the chemical structure of **clovane**, including its detailed stereochemistry, and outlines the experimental and computational methodologies employed in its characterization.

## Chemical Structure and Properties

**Clovane** possesses a complex tricyclic skeleton, formally named (1S,5S,8S)-4,4,8-trimethyltricyclo[6.3.1.0<sup>1,5</sup>]dodec-2-ene.<sup>[1]</sup> The structure features a unique fusion of a six-membered ring, a seven-membered ring, and a five-membered ring, creating a rigid and sterically demanding architecture.

Table 1: General Properties of **Clovane**

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>24</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	204.35 g/mol	<a href="#">[1]</a>
IUPAC Name	(1S,5S,8S)-4,4,8-trimethyltricyclo[6.3.1.0 <sup>1,5</sup> ]dodec-2-ene	<a href="#">[1]</a>
CAS Number	469-92-1	<a href="#">[1]</a>

At present, specific experimentally determined quantitative data for the bond lengths, bond angles, and dihedral angles of **clovene** are not readily available in public databases. Such data would typically be obtained from single-crystal X-ray diffraction analysis. For researchers requiring this level of structural detail, it is recommended to either perform single-crystal X-ray diffraction on a pure sample of **clovene** or to use computational chemistry methods to predict these parameters.

## Experimental Protocols for Structural Elucidation

The determination of the intricate structure of **clovene** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules like **clovene**. Both <sup>1</sup>H and <sup>13</sup>C NMR are essential for a complete structural assignment.

#### 2.1.1 Sample Preparation and Data Acquisition (General Protocol for Sesquiterpenes)

A general protocol for obtaining NMR spectra of a sesquiterpene like **clovene** is as follows:

- Sample Preparation: A sample of pure **clovene** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

- $^1\text{H}$  NMR Spectroscopy: The  $^1\text{H}$  NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Spectroscopy: The  $^{13}\text{C}$  NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans is required.
- 2D NMR Experiments: To establish connectivity and stereochemical relationships, a suite of 2D NMR experiments is crucial. These include:
  - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is vital for connecting different spin systems and identifying quaternary carbons.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

### 2.1.2 Spectral Data and Assignments

While a fully assigned experimental spectrum for **clove** is not available in the cited search results, a typical  $^{13}\text{C}$  NMR spectrum of a sesquiterpene will show signals in the aliphatic region (10-60 ppm), olefinic region (100-150 ppm), and potentially signals for quaternary carbons. The  $^1\text{H}$  NMR spectrum will display complex multiplets in the aliphatic region and signals for the olefinic protons. Unambiguous assignment requires careful analysis of the 1D and 2D NMR data.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, yielding precise bond lengths, bond angles, and the absolute configuration if a suitable crystal can be obtained.

### 2.2.1 Crystallization and Data Collection (General Protocol for Small Molecules)

A general procedure for the X-ray crystallographic analysis of a natural product like **clovene** involves:

- Crystallization: High-purity **clovene** is dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent, vapor diffusion, or cooling are common techniques to induce the growth of single crystals suitable for diffraction (typically  $> 0.1$  mm in all dimensions).
- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation). The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is collected over a wide range of angles to ensure a complete dataset.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

## Biosynthetic Origin and Synthesis Workflow

**Clovene** is a product of the acid-catalyzed rearrangement of  $\beta$ -caryophyllene, a widely distributed natural sesquiterpene. This rearrangement involves a complex series of carbocationic intermediates.

## Caryophyllene Rearrangement to Clovène

The acid-catalyzed rearrangement of caryophyllene to **clovene** is a classic example of a transannular cyclization. The mechanism involves the protonation of the exocyclic double bond of caryophyllene, leading to a cascade of cyclizations and rearrangements to form the stable

tricyclic **clovene** skeleton. A detailed, step-by-step visualization of this intricate mechanism requires further investigation beyond the scope of the provided search results.

## Total Synthesis of Clovène

The total synthesis of **clovène** has been achieved by several research groups, providing a testament to the ingenuity of synthetic organic chemistry. The following diagram illustrates a generalized workflow for a total synthesis of **clovène**, highlighting the key strategic steps.



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Caption: Generalized workflow for the total synthesis of **clovène**.

A notable synthetic approach involves the construction of a bicyclic precursor, followed by the strategic formation of the third ring to complete the tricyclic core of **clovène**. Functional group manipulations are then carried out to arrive at the final target molecule.[18]

## Conclusion

The chemical structure of **clovène** is a fascinating example of a complex, bridged tricyclic sesquiterpene. Its structural elucidation relies on a combination of advanced spectroscopic techniques, with NMR spectroscopy providing crucial information on connectivity and stereochemistry, and X-ray crystallography offering the ultimate confirmation of its three-dimensional architecture. While detailed experimental structural parameters are not yet widely available, the established synthetic routes and the understanding of its biosynthetic origin from caryophyllene provide a solid foundation for further research into the chemistry and potential applications of this intriguing natural product.

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